molecular formula C17H20N2O2 B7518748 4-amino-N-[4-(benzyloxy)phenyl]butanamide

4-amino-N-[4-(benzyloxy)phenyl]butanamide

Cat. No. B7518748
M. Wt: 284.35 g/mol
InChI Key: QTWBKNVNGVYTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[4-(benzyloxy)phenyl]butanamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. It is a novel compound that has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

  • Dipeptidyl Peptidase IV Inhibitors : Similar compounds, such as 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, have been explored as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors are significant in the treatment of type 2 diabetes due to their ability to reduce blood glucose excursion by oral administration (Nitta et al., 2012).

  • Tyrosinase and Melanin Inhibitors : N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides were synthesized and evaluated as tyrosinase and melanin inhibitors. These compounds have potential applications in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).

  • Anticonvulsant Evaluation : The incorporation of essential amino acids into GABA–phthalimide derivatives, including butanamide derivatives, was studied for potential anticonvulsant activities. This research is crucial in exploring new candidates for treating convulsions and seizures (Ahuja et al., 2014).

  • Inflammatory Cytokine Inhibition : Novel compounds containing 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been synthesized and found effective in suppressing inflammatory cytokines such as IL-1β and IL-6. These findings are significant for treating inflammatory diseases (Yoo et al., 2022).

  • Lipoxygenase Inhibition : Derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide were synthesized and screened for their inhibitory activities against lipoxygenase enzyme, showing moderately good activities. Such compounds could be relevant in the treatment of diseases involving lipoxygenase pathways (Aziz‐ur‐Rehman et al., 2016).

  • Cholinesterase Inhibition : A library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides was designed and synthesized to provide potential inhibitors for acetyl- and butyrylcholinesterase. These compounds could be beneficial in the treatment of diseases related to cholinesterase activity, such as Alzheimer's (Kos et al., 2021).

properties

IUPAC Name

4-amino-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-12-4-7-17(20)19-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWBKNVNGVYTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

590350-83-7
Record name 4-Amino-N-[4-(phenylmethoxy)phenyl]butanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SXE223PVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-[4-(benzyloxy)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-[4-(benzyloxy)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-[4-(benzyloxy)phenyl]butanamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-[4-(benzyloxy)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-[4-(benzyloxy)phenyl]butanamide
Reactant of Route 6
4-amino-N-[4-(benzyloxy)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.